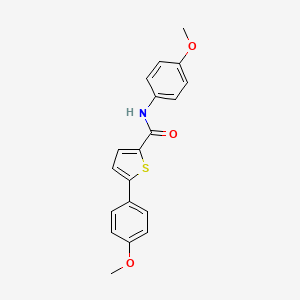

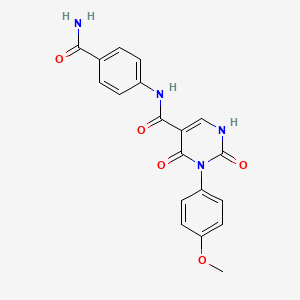

N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide

Übersicht

Beschreibung

Thiourea derivatives, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They can activate substrates and stabilize partially developing negative charges in transition states .

Synthesis Analysis

While the specific synthesis process for “N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide” is not available, similar compounds like 1,3,4-thiadiazole derivatives have been synthesized from phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis

Thiourea derivatives have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide: has shown potential antiviral properties. Research indicates that derivatives of thiophene carboxamides can inhibit the replication of certain viruses, making them candidates for antiviral drug development . This application is particularly relevant in the ongoing search for effective treatments against viral infections.

Anticancer Agents

The compound has been studied for its anticancer properties. Thiophene derivatives are known to exhibit cytotoxic effects against various cancer cell linesN,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide has been evaluated for its ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth . This makes it a promising candidate for cancer therapy research.

Antibacterial Applications

Research has shown that thiophene carboxamides possess antibacterial propertiesN,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide has been tested against various bacterial strains and has demonstrated significant antibacterial activity . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Organic Electronics

The compound is also explored in the field of organic electronics. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic semiconductorsN,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . This application is significant for the advancement of flexible and lightweight electronic devices.

Catalysis

In the realm of catalysis, N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide has been investigated as a ligand in catalytic reactions. Its structure allows it to coordinate with metal centers, facilitating various catalytic processes. This application is particularly important in the development of efficient and selective catalysts for chemical synthesis .

Material Science

The compound has applications in material science, particularly in the development of novel materials with unique properties. N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide can be incorporated into polymers to enhance their mechanical and thermal properties. This application is valuable for creating advanced materials for industrial and technological applications.

These applications highlight the versatility and potential of N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Molecules Journal Molecules Journal BMC Chemistry Molecules Journal Molecules Journal : BMC Chemistry

Eigenschaften

IUPAC Name |

N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-22-15-7-3-13(4-8-15)17-11-12-18(24-17)19(21)20-14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGBGFQXNMBMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)

![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)

![(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2692864.png)

![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)

![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)

![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)